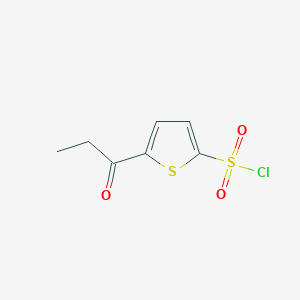
5-Propanoylthiophene-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Propanoylthiophene-2-sulfonyl chloride is an organic compound with the molecular formula C7H7ClO3S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its sulfonyl chloride group, which makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of 5-Propanoylthiophene-2-sulfonyl chloride may involve continuous flow processes to enhance safety and efficiency. For example, the use of N-chloroamides in a continuous flow reactor has been explored to optimize the synthesis of sulfonyl chlorides .
Chemical Reactions Analysis
Types of Reactions
5-Propanoylthiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Substitution: The sulfonyl chloride group can participate in electrophilic substitution reactions, where it is replaced by other electrophiles.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl chloride group.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens and acids.
Nucleophilic Substitution: Reagents such as amines and alcohols are often used.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives .
Scientific Research Applications
5-Propanoylthiophene-2-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is employed in the development of drugs, particularly those targeting specific enzymes and receptors.
Materials Science: It is used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Propanoylthiophene-2-sulfonyl chloride involves its ability to act as an electrophile or nucleophile in chemical reactions. The sulfonyl chloride group is highly reactive, allowing the compound to participate in various substitution reactions. The thiophene ring can also interact with different molecular targets, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonyl chloride: Similar in structure but lacks the propanoyl group.
5-Chlorothiophene-2-sulfonyl chloride: Contains a chlorine atom instead of a propanoyl group.
Uniqueness
5-Propanoylthiophene-2-sulfonyl chloride is unique due to the presence of both a propanoyl group and a sulfonyl chloride group. This combination allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
Molecular Formula |
C7H7ClO3S2 |
|---|---|
Molecular Weight |
238.7 g/mol |
IUPAC Name |
5-propanoylthiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C7H7ClO3S2/c1-2-5(9)6-3-4-7(12-6)13(8,10)11/h3-4H,2H2,1H3 |
InChI Key |
YISVGULVMJZNTO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(S1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Methylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13160768.png)




![9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13160798.png)

![tert-butyl N-[4-methyl-2-(piperidin-2-yl)hexyl]carbamate](/img/structure/B13160807.png)





![({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene](/img/structure/B13160844.png)
